Lipophilicity and Predicted Membrane Permeability: 6-Bromo Derivative Exhibits Enhanced log P Over Unsubstituted Parent
In silico predictions indicate a consensus Log P (octanol-water partition coefficient) of 2.77 for 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile , compared to an estimated Log P of ~1.9 for the unsubstituted 2,3-dihydro-1H-indene-1-carbonitrile [1]. This difference of approximately 0.87 log units suggests a roughly 7.4-fold increase in lipophilicity for the brominated compound, which is a critical factor in passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 2.77 |
| Comparator Or Baseline | Unsubstituted 2,3-dihydro-1H-indene-1-carbonitrile (CAS 26452-97-1): ~1.9 |
| Quantified Difference | ~0.87 log units (approx. 7.4-fold increase in partition coefficient) |
| Conditions | In silico predictions; 6-bromo data from Bidepharm (consensus of 5 methods) ; unsubstituted value estimated from ChemSrc data [1]. |
Why This Matters
This quantifiable increase in lipophilicity directly influences the compound's suitability for central nervous system (CNS) drug discovery programs, where higher log P values are often associated with improved brain penetration, thus providing a clear rationale for selecting the 6-bromo analog over the unsubstituted parent for certain neurological targets.
- [1] ChemSrc. (2018). 2,3-dihydro-1H-indene-1-carbonitrile (CAS 26452-97-1) - Predicted Properties. Retrieved from ChemSrc website. View Source
